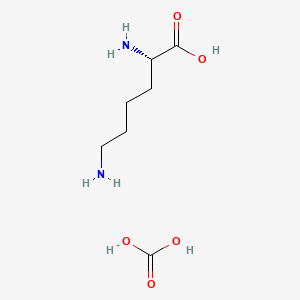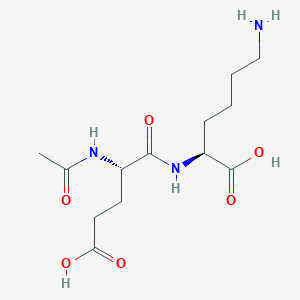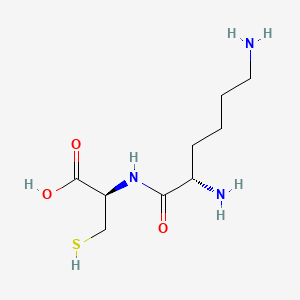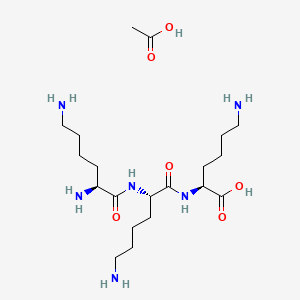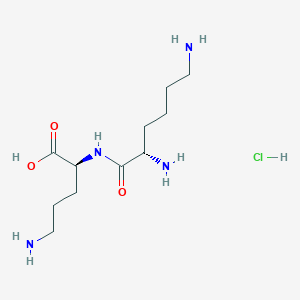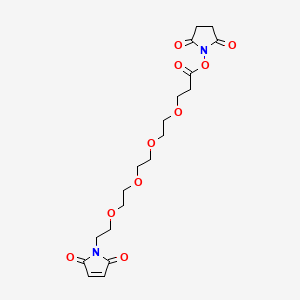
Mal-PEG4-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG4-NHS ester is a compound that serves as a linker in various biochemical applications. It contains a maleimide group and an N-hydroxysuccinimide ester group, connected by a polyethylene glycol spacer. This compound is widely used in the conjugation of biomolecules, such as proteins and peptides, due to its ability to form stable covalent bonds with thiol and amine groups .
Mechanism of Action
Target of Action
Mal-PEG4-NHS ester is a PEG linker containing a maleimide group and an NHS ester group . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.
Mode of Action
The NHS ester group of this compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This interaction results in the formation of stable, irreversible amide bonds , which can be used for various applications, including the development of antibody-drug conjugates (ADCs) .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound primarily involves the formation of a stable, covalent bond between the biomolecule and the thiol . This allows for the targeted delivery of drugs in the case of ADCs, potentially leading to improved therapeutic efficacy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the reaction between the NHS ester group and primary amines . Additionally, the compound’s stability and efficacy can be affected by temperature and storage conditions .
Biochemical Analysis
Biochemical Properties
Mal-PEG4-NHS ester interacts with various biomolecules in biochemical reactions. The NHS ester group in this compound can label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in bio-conjugation. By linking quantum dots with PEGylated liposomes, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The NHS ester group labels primary amines, while the maleimide group forms a covalent bond with thiol groups . These interactions can lead to changes in gene expression and enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-NHS ester typically involves the reaction of maleic anhydride with β-alanine in dimethylformamide (DMF) to form an intermediate acid. This intermediate is then reacted with N-hydroxysuccinimide (NHS) under dicyclohexylcarbodiimide (DCC) coupling conditions to yield the NHS ester . The reaction conditions are generally mild, with the reaction being carried out at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether bonds
Common Reagents and Conditions
Primary Amines: React with the NHS ester group under mild conditions (pH 7-10).
Thiol Groups: React with the maleimide group at neutral pH (6.5-7.5).
Major Products
Amide Bonds: Formed from the reaction with primary amines.
Thioether Bonds: Formed from the reaction with thiol groups.
Scientific Research Applications
Mal-PEG4-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules for various assays and experiments.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of PEGylated liposomes and other drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-NHS ester: Contains a maleimide group and an NHS ester group connected by a polyethylene glycol spacer.
Mal-amido-PEG4-NHS ester: Similar structure but with an amido group instead of a direct maleimide linkage.
NHS-PEG4-MAL: Another variant with similar functional groups but different spacer lengths.
Uniqueness
This compound is unique due to its specific combination of functional groups and spacer length, which provides optimal solubility and reactivity in aqueous media. This makes it particularly suitable for conjugation reactions in biological and medical applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O10/c22-15-1-2-16(23)20(15)6-8-28-10-12-30-14-13-29-11-9-27-7-5-19(26)31-21-17(24)3-4-18(21)25/h1-2H,3-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPOSLKVPPFQGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




